2-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide
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Description
Synthesis Analysis
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazin-2-yl group attached to a piperazine ring, which is further attached to a sulfonyl phenyl group. The entire structure is then attached to a 2-phenyl butanamide group.Chemical Reactions Analysis
The compound is part of a series of derivatives that were synthesized and evaluated for their anti-tubercular activity . The exact chemical reactions involved in the synthesis of this compound are not specified in the available resources.Scientific Research Applications
Synthetic Applications and Heterocyclic Chemistry
Expeditious Synthesis of Heterocyclic Compounds : Research highlights the utility of related compounds in synthesizing heterocyclic derivatives, which are crucial in developing therapeutics. For instance, acetoacetanilides have been utilized in the synthesis of thienopyridines and other fused derivatives, showcasing the versatility of these compounds in heterocyclic chemistry (Harb, Hussein, & Mousa, 2006).
Novel Heterocycles with Antimicrobial Activity : Another study focused on the synthesis and antimicrobial evaluation of novel heterocycles, indicating the potential of these compounds to serve as antimicrobial agents. This suggests a pathway for developing new drugs to combat microbial resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological and Pharmacological Potential
Anti-Malarial Agents : Certain piperazine derivatives have been identified for their anti-malarial activity, highlighting the importance of structural features such as the benzyl group and methylene substituents for generating activity. This underscores the therapeutic potential of these compounds in malaria treatment (Cunico et al., 2009).
Anticancer Activity : Research on pyridine-3-sulfonyl derivatives has uncovered their potential anticancer activity, with certain compounds displaying selectivity towards leukemia, colon cancer, and melanoma cells. This demonstrates the relevance of these compounds in the search for new anticancer drugs (Szafrański & Sławiński, 2015).
GABA-gated Chloride Channel Blockers : Phenylpyrazole compounds, closely related to the chemical structure , have been studied for their ability to block the GABA-gated chloride channel, indicating potential applications as insecticides by affecting neurotransmitter regulation (Cole, Nicholson, & Casida, 1993).
Properties
IUPAC Name |
2-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-2-22(19-6-4-3-5-7-19)24(30)27-20-8-10-21(11-9-20)33(31,32)29-16-14-28(15-17-29)23-18-25-12-13-26-23/h3-13,18,22H,2,14-17H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGQKJJJLXVCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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